3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Analytical method development Solid‑state characterization Quality control

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (CAS 1349715-87-2, molecular formula C₁₀H₁₁ClF₃NO, molecular weight 253.65 g/mol) belongs to the 3‑aminooxetane class, a family of four‑membered heterocyclic building blocks that have gained substantial traction in medicinal chemistry as amide and benzamide bioisosteres. The compound incorporates an ortho‑trifluoromethylphenyl substituent directly attached to the oxetane 3‑position, combining the three‑dimensionality and hydrogen‑bond acceptor character of the oxetane ring with the strong electron‑withdrawing, lipophilic, and metabolically stable properties of the CF₃ group.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
CAS No. 1349715-87-2
Cat. No. B1396234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
CAS1349715-87-2
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=CC=C2C(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
InChIKeyCCCYFQNKIWTERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (CAS 1349715-87-2) – Procurement-Relevant Identity and Class Placement


3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (CAS 1349715-87-2, molecular formula C₁₀H₁₁ClF₃NO, molecular weight 253.65 g/mol) belongs to the 3‑aminooxetane class, a family of four‑membered heterocyclic building blocks that have gained substantial traction in medicinal chemistry as amide and benzamide bioisosteres [1]. The compound incorporates an ortho‑trifluoromethylphenyl substituent directly attached to the oxetane 3‑position, combining the three‑dimensionality and hydrogen‑bond acceptor character of the oxetane ring with the strong electron‑withdrawing, lipophilic, and metabolically stable properties of the CF₃ group [2]. The hydrochloride salt form is a white solid with a reported melting point of 198–200 °C and is commercially supplied at 95–97 % purity .

Why Few Close Analogs Can Substitute for 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride in Hit‑to‑Lead Programs


The oxetane‑amine library contains several regioisomeric and salt‑form variations that may appear interchangeable at first glance, yet small structural modifications translate into measurable differences in crystallinity, solubility, and conformational preference [1]. The hydrochloride salt offers a defined melting point (198–200 °C) and improved aqueous solubility compared with the free base, simplifying formulation and analytical method development [2]. Moreover, the ortho‑trifluoromethyl substituent imposes a distinct torsional profile on the phenyl‑oxetane bond relative to the meta and para isomers, which can alter target‑binding geometry and selectivity in a manner that cannot be recapitulated by simply swapping isomers [3][4]. Procurement of a generic “trifluoromethylphenyl‑oxetanamine” without specifying the regioisomer and salt form therefore carries a high risk of introducing uncontrolled physicochemical and pharmacological variables into a research program.

Quantitative Differentiation of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride from Its Closest Analogs


Melting Point Elevation Relative to Regioisomeric Analogs Indicates Superior Crystallinity and Purity Control

The ortho‑substituted hydrochloride exhibits a sharp melting point of 198–200 °C , whereas neither the meta‑trifluoromethyl (CAS 1349719‑25‑0) nor the para‑trifluoromethyl (CAS 1349718‑44‑0) hydrochlorides have publicly reported melting points on major supplier specification sheets, a gap that complicates identity confirmation and purity assessment via differential scanning calorimetry (DSC) or capillary melting point apparatus in quality‑control workflows . The high melting point of the ortho isomer indicates strong crystal‑lattice packing, which is typically associated with higher physical stability and lower hygroscopicity. This property directly reduces batch‑to‑batch variability and simplifies storage and handling requirements for procurement teams.

Analytical method development Solid‑state characterization Quality control

Cost Efficiency Advantage over the Para-Trifluoromethyl Isomer at Comparable Purity

At the 250 mg scale, the ortho‑CF₃ hydrochloride is priced at $200 (AChemBlock, 97 % purity) , while the para‑CF₃ hydrochloride (CAS 1349972‑67‑3) is listed at $310 for the same quantity and purity grade . This represents a 35 % cost reduction for the ortho isomer. At the 1 g scale, the ortho isomer costs $600, compared with $775 for the para isomer, a 23 % saving. For medicinal chemistry groups synthesizing focused libraries of 50–200 analogs, this per‑gram cost difference directly impacts overall project budget feasibility without compromising chemical diversity.

Procurement cost analysis Library synthesis Building block sourcing

Conformational Restriction Conferred by Ortho‑CF₃ Substitution Differentiates Target‑Binding Geometry from Meta and Para Isomers

The ortho‑trifluoromethyl group creates steric hindrance that restricts rotation around the phenyl–oxetane bond, resulting in a narrower conformational distribution compared with the meta and para isomers, where the CF₃ group is distant from the oxetane attachment point [1]. In the context of 3‑aryl‑3‑amino oxetanes functioning as benzamide bioisosteres, this torsional restriction can lock the aryl ring into a geometry that mimics the cis‑amide conformation more faithfully than the unconstrained meta or para analogs, potentially improving target‑binding enthalpy and selectivity [2]. Quantitative torsion profiles calculated for analogous ortho‑substituted 3‑phenyloxetanes show energy barriers exceeding 10 kcal mol⁻¹ for full rotation, whereas para‑substituted analogs present barriers below 3 kcal mol⁻¹ [3]. This property is class‑level inference extrapolated to the target compound.

Conformational analysis Bioisostere design Kinase inhibitor SAR

Hydrochloride Salt Provides Quantifiable Solubility and Handling Advantage Over the Free Base

The hydrochloride salt of 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine is a solid with a defined melting point (198–200 °C), whereas the free base (CAS 1349972‑59‑3) is typically handled as an oil or low‑melting solid, complicating accurate weighing and formulation . Salt formation with HCl generally increases aqueous solubility by 1–3 orders of magnitude relative to the neutral amine, a well‑established pharmaceutical principle [1]. This solubility enhancement is critical for biological assays, where the free base may precipitate from aqueous buffer, leading to inaccurate IC₅₀ determinations and false‑negative screening results. The hydrochloride also offers superior long‑term chemical stability, as the protonated amine is less susceptible to oxidation and carbonate formation during storage.

Aqueous solubility Salt selection Formulation development

Optimal Deployment Scenarios for 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride in Research and Industrial Settings


Fragment‑Based Drug Design Targeting Kinase ATP‑Binding Pockets

The ortho‑CF₃ oxetane amine hydrochloride serves as a rigid, three‑dimensional fragment that can be directly coupled to hinge‑binding heterocycles via amide bond formation or reductive amination. Its conformational restriction (rotational barrier >10 kcal mol⁻¹) enforces a discrete binding pose, reducing the entropic penalty and improving ligand efficiency metrics [1]. The hydrochloride salt ensures solubility in DMSO‑aqueous buffer mixtures at the 10–100 mM concentrations required for NMR‑ or SPR‑based fragment screening .

Parallel Library Synthesis for Benzamide Bioisostere Exploration

Medicinal chemistry teams can use this building block in amide coupling reactions to generate focused libraries replacing benzamide motifs with the oxetane scaffold. The ortho‑CF₃ group mimics the electronic and steric properties of an ortho‑substituted benzamide while providing a lower molecular weight and higher fraction of sp³‑hybridized carbons (Fsp³), a parameter correlated with clinical success [1]. The 35 % cost advantage over the para‑CF₃ isomer directly reduces the budget required for a 100‑member library by several thousand dollars .

Development of Selective Kinase Inhibitors Requiring Defined Exit‑Vector Geometry

In kinase inhibitor programs where the solvent‑exposed region or the ribose pocket demands a specific exit‑vector angle, the ortho‑CF₃ oxetane amine provides a constrained trajectory that differs from meta and para analogs. Quantitative torsion analysis shows that the ortho isomer directs the amine substituent into a spatial region that is inaccessible to the para isomer without linker modification [1]. This allows medicinal chemists to explore chemical space that is synthetically reachable only with the ortho‑substituted scaffold.

Analytical Method Development and QC Reference Standard

The well‑defined crystalline hydrochloride with a sharp melting point (198–200 °C) makes this compound suitable as a reference standard for HPLC method calibration and DSC instrument qualification . Its MDL number (MFCD20233042) and PubChem CID (56604184) are registered, enabling unambiguous compound identification in electronic laboratory notebooks and procurement systems, reducing the risk of inventory errors when managing large compound collections [2].

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